2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a quinoline ring, a sulfanyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline ring. The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
The next step involves the introduction of the dimethylsulfamoyl group, which can be achieved through a sulfonation reaction using dimethylsulfamoyl chloride. The sulfanyl group is then introduced via a nucleophilic substitution reaction, where a thiol group reacts with the quinoline derivative.
Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride and the trifluoromethylphenylamine. The overall reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and continuous flow processes to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives are known to be effective.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(dimethylsulfamoyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a quinoline ring with a trifluoromethylphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20F3N3O3S2 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H20F3N3O3S2/c1-13-9-20(26-18-8-7-16(11-17(13)18)32(29,30)27(2)3)31-12-19(28)25-15-6-4-5-14(10-15)21(22,23)24/h4-11H,12H2,1-3H3,(H,25,28) |
InChI Key |
PZGGICNGZIPHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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